5-(Methylthio)-2-phenyl-4-tosyloxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-methylsulfanyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-12-8-10-14(11-9-12)23(19,20)16-17(22-2)21-15(18-16)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGMJOQWMDRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical and Methodological Evolution of Oxazole Synthesis Pertinent to 5 Methylthio 2 Phenyl 4 Tosyloxazole
Foundational Synthetic Strategies for the Oxazole (B20620) Core
The development of synthetic routes to the oxazole nucleus has been a continuous endeavor, marked by the discovery of several name reactions that have become fundamental in organic synthesis.
Evolution of Classical Oxazole Synthesis
The early 20th century witnessed the advent of several classical methods for oxazole synthesis, each with its own scope and limitations. The Robinson-Gabriel synthesis , first described in 1909 and 1910, involves the cyclodehydration of 2-acylamino ketones and remains a versatile method for preparing 2,5-disubstituted oxazoles. Another foundational method is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. ontosight.ai The Bredereck reaction , which employs α-haloketones and formamide, also provides a valuable route to oxazoles. These classical methods laid the groundwork for the synthesis of a wide array of oxazole derivatives.
| Method | Precursors | Key Features |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Cyclodehydration reaction |
| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | Acid-catalyzed condensation |
| Bredereck Reaction | α-Haloketones and formamide | Direct formation from readily available materials |
Pioneering Approaches for Polysubstituted Oxazoles
As the demand for more complex and specifically substituted oxazoles grew, so did the ingenuity of synthetic chemists. The development of methods to introduce a variety of substituents at different positions on the oxazole ring became a key area of research. These pioneering approaches often involved multi-step sequences and the use of more sophisticated reagents to achieve the desired substitution patterns, setting the stage for the tailored synthesis of molecules like 5-(Methylthio)-2-phenyl-4-tosyloxazole.
Development of Tailored Methodologies for this compound and Analogs
The synthesis of a polysubstituted oxazole such as this compound requires a highly specific and controlled synthetic strategy. The use of Tosylmethyl isocyanide (TosMIC) has emerged as a powerful tool in this regard, enabling the construction of the oxazole ring with concomitant introduction of a tosyl group.
Tosylmethyl Isocyanide (TosMIC) Derived Synthesis
The van Leusen oxazole synthesis, which utilizes the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC), has become a cornerstone in modern oxazole synthesis. wikipedia.orgorganic-chemistry.org This method allows for the direct formation of the oxazole ring from aldehydes and TosMIC under basic conditions. wikipedia.org The unique reactivity of TosMIC, possessing an acidic α-proton, an isocyano group, and a tosyl leaving group, drives the reaction forward. varsal.com
A significant advancement in the synthesis of 4-tosyloxazoles involves the reaction of TosMIC with carboxylic acid derivatives. An efficient one-pot tandem approach has been developed for the synthesis of 4-tosyl-5-aryloxazoles directly from carboxylic acids. ias.ac.in This method proceeds via the in-situ formation of a tosyl carboxylate, which then reacts with TosMIC in the presence of a base like sodium hydride to yield the desired 4-tosyl-5-aryloxazole. ias.ac.in This strategy offers a direct route to the 4-tosyloxazole core structure. While the direct application to a 5-methylthio substituted precursor has not been explicitly detailed, this methodology provides a strong foundation for such a synthesis.
A plausible synthetic route to this compound using this approach would involve starting with 2-phenyl-5-(methylthio)oxazole-4-carboxylic acid. Conversion of this carboxylic acid to its corresponding acid chloride, followed by reaction with TosMIC, could potentially yield the target compound.
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Aromatic Carboxylic Acid | Tosyl Chloride, then TosMIC | K2CO3, NaH | 4-Tosyl-5-aryloxazole |
Another powerful TosMIC-based methodology for the synthesis of 4,5-disubstituted oxazoles is the condensation reaction with α-ketoimidoyl chlorides. A one-pot, three-component synthesis has been reported that efficiently produces 4-tosyloxazoles from the reaction of Tosylmethyl isocyanide with α-ketoimidoyl chlorides. researchgate.net This reaction likely proceeds through the initial formation of an intermediate by the reaction of the α-ketoimidoyl chloride with TosMIC, which then undergoes cyclization to form the oxazole ring with the tosyl group at the 4-position.
This approach offers a convergent and efficient route to highly substituted oxazoles. The synthesis of this compound via this method would necessitate a precursor such as an α-ketoimidoyl chloride bearing both the 2-phenyl and a methylthio group at the appropriate positions. The feasibility of such a precursor would be a critical factor in the successful application of this methodology.
Synthesis of 4-Tosyloxazole Derivatives
A significant advancement in the synthesis of oxazole derivatives, including those bearing a tosyl group, is the Van Leusen oxazole synthesis. researchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that provides the C2-N3-C4 portion of the oxazole ring. researchgate.netnih.gov The general mechanism proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. researchgate.nettandfonline.com
While the classical Van Leusen reaction yields 5-substituted oxazoles, modifications of this methodology can be envisioned to produce 4-tosyl substituted analogs. researchgate.net One such approach involves the reaction of aromatic carboxylic acids with tosyl chloride to form tosyl carboxylates, which then react with tosylmethyl isocyanide in the presence of a strong base like sodium hydride to furnish 4-tosyl-5-aryloxazoles. researchgate.net This tandem, one-pot procedure offers an efficient route to 4-tosyloxazoles from readily available starting materials. researchgate.net
The versatility of TosMIC has been widely documented, highlighting its role as a cornerstone in the synthesis of various heterocyclic compounds, including oxazoles. nih.govzsmu.edu.ua Its unique combination of an isocyano group, an acidic α-carbon, and a sulfonyl leaving group makes it a powerful tool for constructing complex molecular architectures. zsmu.edu.ua
Strategies Employing Ketene (B1206846) Dithioacetals and Oxazolones
An alternative and highly versatile strategy for the synthesis of functionalized oxazoles involves the use of ketene dithioacetals derived from oxazolones. This approach offers a powerful platform for introducing a variety of substituents at the 4- and 5-positions of the oxazole ring.
The compound 4-bis(methylthio)methylene-2-phenyloxazol-5-one has emerged as a key building block for the synthesis of diverse 2-phenyl-4,5-functionalized oxazoles. nuph.edu.uanih.gov This readily accessible template can undergo nucleophilic ring-opening with a wide range of nucleophiles, including alcohols, amines, and Grignard reagents, to generate open-chain adducts. nuph.edu.ua These intermediates serve as precursors for subsequent cyclization to form the desired oxazole core. nuph.edu.uaresearchgate.net
The reactivity of this oxazolone (B7731731) template allows for the systematic introduction of various functional groups, providing a diversity-oriented approach to novel heterocyclic scaffolds. researchgate.net The presence of the bis(methylthio)methylene group is crucial, as it activates the oxazolone ring for nucleophilic attack and provides a handle for further transformations.
The key transformation in this synthetic strategy is a two-step sequence involving nucleophilic ring-opening of the 4-bis(methylthio)methylene-2-phenyloxazol-5-one followed by a 5-endo cyclization of the resulting acyclic adduct. nuph.edu.ua The initial ring-opening is typically achieved by reacting the oxazolone with a suitable nucleophile. nuph.edu.ua
The subsequent cyclization to form the oxazole ring is often promoted by reagents such as silver carbonate. nuph.edu.ua This step proceeds via an intramolecular 5-endo cyclization, a process that is generally considered kinetically disfavored according to Baldwin's rules. nuph.edu.uauzhnu.edu.ua However, in this specific case, the geometric and electronic properties of the acyclic precursor facilitate this otherwise challenging ring closure. The silver carbonate likely assists in the elimination of one of the methylthio groups, driving the reaction towards the formation of the aromatic oxazole ring. nuph.edu.ua This sequence provides a powerful method for constructing highly substituted oxazoles with a wide range of functional groups at the 4- and 5-positions. nuph.edu.ua
Approaches Involving Alkylation of Thio-Substituted Precursors
The introduction of a methylthio group at the 5-position of the oxazole ring can also be achieved through the alkylation of appropriate thio-substituted precursors. This strategy relies on the nucleophilicity of a sulfur atom in a precursor molecule, which can be readily alkylated to introduce the desired methylthio moiety.
A direct and efficient method for the synthesis of 4-methylthio-substituted oxazoles involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. researchgate.net This one-pot reaction provides 2-substituted 5-methyl-4-methylthio-1,3-oxazoles in good yields under mild conditions. researchgate.net The proposed mechanism involves the in situ formation of an unstable 1-(methylthio)-2-oxopropyl triflate intermediate, which then reacts with the nitrile to form the oxazole ring. researchgate.net
This methodology offers a straightforward entry to oxazoles bearing a methylthio group at the 4-position. While this positions the methylthio group differently than in the target compound, this approach highlights the utility of thio-substituted ketones in oxazole synthesis.
A more general approach to introducing an S-methyl group involves the direct alkylation of a thiol-containing heterocyclic precursor. In the context of triazole chemistry, which shares similarities with oxazole synthesis, 1,2,4-triazole-3-thiones are valuable scaffolds for preparing S-alkylated derivatives. researchgate.netnih.gov The thione tautomer possesses a nucleophilic sulfur atom that can be readily alkylated with various alkyl halides. nuph.edu.ua
The regioselectivity of alkylation is a key consideration, as these heterocyclic systems often have multiple potential nucleophilic sites. nih.gov However, in many cases, S-alkylation is the predominant pathway, particularly under basic conditions. tandfonline.com For instance, the alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones with alkyl halides leads to the formation of 3-aryl-5-(alkylthio)-4H-1,2,4-triazoles. nuph.edu.ua This principle of S-alkylation of a thione precursor can be conceptually applied to the synthesis of 5-(methylthio)oxazoles, assuming a suitable 2-phenyl-oxazole-5-thione or its tautomer could be prepared.
Interactive Data Table: Summary of Synthetic Strategies
| Strategy | Key Reagents | Product Type | Reference(s) |
| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazoles | researchgate.netresearchgate.net |
| Modified Van Leusen | Aromatic Carboxylic Acids, Tosyl Chloride, TosMIC | 4-Tosyl-5-aryloxazoles | researchgate.net |
| Ketene Dithioacetal Approach | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, Nucleophiles, Silver Carbonate | 2-Phenyl-4,5-functionalized Oxazoles | nuph.edu.uanih.govresearchgate.net |
| Thio-substituted Ketone Approach | 1-(Methylthio)acetone, Nitriles, Triflic Anhydride | 2-Substituted 5-methyl-4-methylthio-1,3-oxazoles | researchgate.net |
| S-Alkylation of Thiones | 1,2,4-Triazole-3-thiones, Alkyl Halides | S-Alkylated Triazoles | tandfonline.comnuph.edu.uanih.gov |
Modern Catalytic and Sustainable Chemistry Approaches
The evolution of oxazole synthesis has been marked by a shift towards more efficient, sustainable, and versatile methodologies. Modern approaches prioritize the use of catalytic systems and environmentally benign conditions to construct the oxazole core, moving away from classical methods that often require harsh conditions and stoichiometric reagents. These contemporary strategies not only offer improved yields and broader substrate scope but also align with the principles of green chemistry.
Metal-Catalyzed Oxidative Cyclizations (e.g., Copper, Palladium, Silver)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, enabling the formation of the heterocyclic ring through oxidative cyclization pathways. These methods often involve the direct functionalization of C-H bonds, offering an atom-economical approach to substituted oxazoles.
Copper-Catalyzed Reactions: Copper, being an abundant and relatively inexpensive metal, has been extensively utilized in oxazole synthesis. One notable method involves the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This approach facilitates the formation of 2,5-disubstituted oxazoles through a vinylic C-H bond functionalization at room temperature. nih.gov The reaction tolerates a variety of functional groups on both the enamide and the acyl moiety, providing access to a diverse range of oxazole derivatives. nih.gov In some protocols, oxygen is employed as the oxidant, although this may require a stoichiometric amount of a copper(II) salt to facilitate the cyclization. nih.gov
| Catalyst | Starting Materials | Product Type | Key Features |
| Copper(II) salts (e.g., CuBr₂) | Enamides | 2,5-disubstituted oxazoles | Vinylic C-H functionalization; Room temperature conditions. nih.gov |
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in mediating a wide array of cross-coupling and cyclization reactions. In the context of oxazole synthesis, a novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the preparation of trisubstituted oxazoles. rsc.orgnih.gov This process is believed to proceed through a cascade formation of C-N and C-O bonds, with the notable feature of using water as the oxygen atom source. rsc.orgnih.gov This methodology is regioselective and involves the removal of four hydrogen atoms. rsc.orgnih.gov
| Catalyst System | Starting Materials | Product Type | Key Features |
| Palladium catalyst with Copper mediator | Not specified | Trisubstituted oxazoles | Cascade oxidative cyclization; Water as oxygen source; Regioselective. rsc.orgnih.gov |
Silver-Catalyzed Reactions: Silver catalysts have also proven effective in the synthesis of functionalized oxazoles. A silver(I)-catalyzed cyclization of N-sulfonyl propargylamides can lead to the formation of oxazoles through a acs.orgacs.org rearrangement. acs.org This method allows for the regioselective migration of the sulfonyl group. acs.org Furthermore, allenylamides, which can be generated from the corresponding propargylamides, are also suitable substrates for silver-catalyzed cyclization, yielding various 5-vinyloxazoles. acs.org A silver-mediated one-step synthesis for 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has also been reported, highlighting the versatility of silver in these transformations. researchgate.net
| Catalyst | Starting Materials | Product Type | Key Features |
| Silver(I) salts | N-sulfonyl propargylamides, Allenylamides | Functionalized oxazoles, 5-vinyloxazoles | acs.orgacs.org rearrangement; Regioselective. acs.org |
Hypervalent Iodine Reagent-Mediated Transformations
Hypervalent iodine reagents have gained prominence in organic synthesis as mild, non-toxic, and efficient oxidants. nih.govacs.org Their application in oxazole synthesis represents a significant advancement, particularly in facilitating metal-free transformations. These reagents can act as activating agents for various substrates, promoting oxidative cycloaddition reactions. thieme-connect.comnsf.gov
One common strategy involves the in situ generation of an iodine(III) catalyst from m-chloroperbenzoic acid, which then promotes the formation of oxazoles from acetylenes and nitriles. scientificupdate.com This approach is considered metal-free and offers a broad substrate scope. scientificupdate.com For instance, iodosobenzene (B1197198) (PhI=O), in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf₂NH), can efficiently promote the reaction of carbonyl compounds with nitriles to yield polysubstituted oxazoles in a single step under mild conditions. nih.gov This method is applicable to both monocarbonyl and dicarbonyl compounds. nih.gov The use of phenyliodine(III) diacetate (PIDA) in conjunction with TfOH has also been shown to facilitate the direct synthesis of oxazoles from alkyl aryl ketones and nitriles. nih.gov
| Reagent System | Starting Materials | Product Type | Key Features |
| Iodosobenzene (PhI=O) with TfOH or Tf₂NH | Carbonyl compounds and nitriles | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | Single-step synthesis; Mild conditions. nih.gov |
| Phenyliodine(III) diacetate (PIDA) with TfOH | Alkyl aryl ketones and nitriles | Substituted oxazoles | Direct synthesis. nih.gov |
Metal-Free and Solvent-Free Conditions for Oxazole Formation
The development of metal-free and solvent-free synthetic routes is a primary goal in sustainable chemistry. acs.org Such methods reduce the environmental impact by avoiding toxic metal catalysts and minimizing waste from organic solvents.
Several metal-free strategies for oxazole synthesis have been reported. These often rely on the use of alternative catalysts or reagents to promote the cyclization. For example, iodine can be used as the sole oxidant to facilitate the C–O bond cleavage of esters and subsequent C–N and C–O bond formation in a one-pot synthesis of substituted oxazoles. rsc.org This approach is notable for its broad functional group tolerance. rsc.org Another metal-free approach involves the cycloisomerization of propargylic amides, which can be promoted by iodine or Brønsted acids. researchgate.net
Solvent-free conditions have also been successfully applied to oxazole synthesis. An oxidative, copper-catalyzed annulation reaction for the synthesis of 2,4,5-triarylated oxazoles can be performed under solvent-free conditions at a mild temperature, using molecular oxygen as the oxidant. organic-chemistry.org
| Condition | Key Reagents/Catalysts | Starting Materials | Product Type |
| Metal-Free | Iodine | Esters and amines | Substituted oxazoles rsc.org |
| Metal-Free | Iodine, Brønsted acids | Propargylic amides | Polysubstituted oxazoles researchgate.net |
| Solvent-Free | Copper catalyst, O₂ | Not specified | 2,4,5-triarylated oxazoles organic-chemistry.org |
Electrochemical Methods in Oxazole Synthesis
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a "reagent" to drive reactions, thereby avoiding the need for chemical oxidants or reductants. acs.orgrsc.orgorganic-chemistry.org
A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed for the synthesis of oxazoles from carboxylic acids. rsc.org This method is performed in a catalytic system that is both green and sustainable, avoiding the use of transition metals and toxic oxidants. rsc.org The reaction demonstrates good functional group tolerance and is scalable. rsc.org The mechanism is proposed to involve the anodic oxidation of an acyloxyphosphonium ion as a key intermediate. rsc.org
Another electrochemical approach allows for the construction of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724) at room temperature. acs.orgorganic-chemistry.orgchemistryviews.org This method is highly efficient, has a broad substrate scope, and does not require an external chemical oxidant. organic-chemistry.org The reaction proceeds via a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. acs.orgorganic-chemistry.org
| Method | Starting Materials | Key Features |
| Phosphine-mediated deoxygenative [3+2] cycloaddition | Carboxylic acids and isocyanides | Green and sustainable; Avoids transition metals and toxic oxidants. rsc.org |
| Ritter-type reaction/oxidative cyclization | Ketones and acetonitrile | High efficiency; Broad substrate scope; No external chemical oxidant. acs.orgorganic-chemistry.orgchemistryviews.org |
Reaction Pathways and Mechanistic Insights of 5 Methylthio 2 Phenyl 4 Tosyloxazole and Its Precursors
Reactivity at the C-4 Tosyloxy Position
The tosyloxy group at the C-4 position of the oxazole (B20620) ring is a key site for chemical modification. Its reactivity is largely dictated by its excellent leaving group ability, a consequence of the resonance stabilization of the resulting tosylate anion.
Stability and Participation in Nucleophilic Substitution Reactions
The tosyloxy group, being the ester of p-toluenesulfonic acid, is an outstanding leaving group in nucleophilic substitution reactions. This characteristic is attributed to the low basicity and high stability of the tosylate anion, which can delocalize the negative charge over its sulfonyl group. In the context of the oxazole ring, the C-4 carbon is rendered electrophilic and susceptible to attack by a wide range of nucleophiles.
While specific studies on 5-(methylthio)-2-phenyl-4-tosyloxazole are not prevalent in the reviewed literature, the principles of nucleophilic aromatic substitution (SNAr) on heteroaromatic systems suggest that this position would be reactive. The reaction would proceed via a Meisenheimer-like intermediate, where the aromaticity of the oxazole ring is temporarily disrupted by the addition of the nucleophile. The subsequent departure of the tosylate group restores the aromatic system. The electronic nature of the substituent at the C-5 position can influence the rate of this reaction; an electron-withdrawing group at C-5 would further enhance the electrophilicity of the C-4 carbon and facilitate nucleophilic attack.
Transformations of the C-5 Methylthio Group
The methylthio group at the C-5 position offers another avenue for the chemical modification of the parent compound. It can undergo oxidation to a more reactive methylsulfonyl group, which can then be subjected to nucleophilic displacement or reductive removal.
Oxidative Conversion to Methylsulfonyl Functionality
The sulfur atom of the methylthio group is susceptible to oxidation. Treatment of related 5-(methylthio)-2-phenyloxazole derivatives with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding 5-(methylsulfonyl)oxazoles in excellent yields. clockss.org This transformation significantly alters the electronic properties of the C-5 substituent, converting the relatively electron-donating methylthio group into a strongly electron-withdrawing methylsulfonyl group. This change has profound implications for the subsequent reactivity of the molecule.
Table 1: Oxidation of 5-(Methylthio)oxazoles to 5-(Methylsulfonyl)oxazoles clockss.org
| Entry | Substrate (R group at C-4) | Product | Yield (%) |
|---|---|---|---|
| 1 | -COOEt | Ethyl 5-(methylsulfonyl)-2-phenyloxazole-4-carboxylate | 95 |
Nucleophilic Displacement Reactions of the Methylsulfonyl Group
The methylsulfonyl group, being a potent electron-withdrawing group, is an excellent leaving group in nucleophilic substitution reactions. The oxidation of the C-5 methylthio group to the methylsulfonyl functionality paves the way for the introduction of various nucleophiles at this position. Studies on 2-phenyl-4-substituted-5-(methylsulfonyl)oxazoles have demonstrated that this group undergoes facile displacement by a range of primary and secondary amines, affording novel 2,4,5-trisubstituted oxazoles. clockss.org This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for diversifying the functionality at the C-5 position of the oxazole ring.
Table 2: Nucleophilic Displacement of the 5-(Methylsulfonyl) Group by Amines clockss.org
| Entry | 5-(Methylsulfonyl)oxazole (R group at C-4) | Nucleophile | Product (Nu at C-5) | Yield (%) |
|---|---|---|---|---|
| 1 | -COOEt | Morpholine | Ethyl 5-morpholino-2-phenyloxazole-4-carboxylate | 85 |
| 2 | -COOEt | Piperidine | Ethyl 5-piperidino-2-phenyloxazole-4-carboxylate | 82 |
Reductive Desulfurization and Desulfonylation
The sulfur-containing functionalities at both the C-4 and C-5 positions can be removed under reductive conditions.
The methylthio group at the C-5 position can be cleaved through reductive desulfurization. A common and effective reagent for this transformation is Raney nickel. clockss.org The reaction involves heating the 5-(methylthio)oxazole derivative with Raney nickel in a suitable solvent, such as ethanol. clockss.org This process, often referred to as dethiomethylation, results in the formation of the corresponding 5-unsubstituted oxazole. clockss.org The mechanism involves the adsorption of the sulfur atom onto the surface of the Raney nickel, followed by hydrogenolysis of the carbon-sulfur bond. nih.gov
Table 3: Reductive Desulfurization of 5-(Methylthio)oxazoles with Raney Nickel clockss.org
| Entry | Substrate (R group at C-4) | Product (H at C-5) | Yield (%) |
|---|---|---|---|
| 1 | -COOEt | Ethyl 2-phenyloxazole-4-carboxylate | 90 |
Following the oxidation of the methylthio group to a methylsulfonyl group, reductive desulfonylation can also be achieved to yield the 5-unsubstituted oxazole. Various reducing agents, including active metals and metal hydrides, can effect this transformation, typically through a radical-mediated pathway. This provides an alternative route to the 5-unsubstituted products.
Similarly, the tosyloxy group at the C-4 position can be removed via reductive desulfonylation, although specific examples for this class of oxazoles are not detailed in the provided search results. The general principles of desulfonylation suggest that reagents promoting single-electron transfer would be effective in cleaving the C-O bond and removing the tosyl group, leading to the formation of a 4-unsubstituted oxazole.
Regioselective Functionalization of the Oxazole Ring System
The strategic functionalization of the oxazole ring is crucial for the synthesis of complex molecules and for modifying their properties. The substitution pattern on the ring profoundly influences the regioselectivity of subsequent reactions, dictating the position of newly introduced functional groups. In precursors to this compound, the phenyl group at the C-2 position and other substituents play a significant role in directing further modifications at the C-4 and C-5 positions.
Lithiation at the C-5 Position and Subsequent Electrophilic Trapping
Deprotonative metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of heteroaromatic compounds, including oxazoles. williams.edu For 2-substituted oxazoles, the C-5 position is often the most acidic carbon, making it the preferred site for deprotonation by strong bases like organolithium reagents. In systems analogous to precursors of the target molecule, such as 2-phenyl-4-substituted oxazoles, where there are no highly acidic protons on the substituents themselves, ring lithiation typically occurs at the C-5 position. williams.edu For instance, the treatment of 2-methyl-4-phenyloxazole (B1595679) with bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors lithiation and subsequent alkylation at the C-5 position of the ring. williams.edu
The choice of base can be critical in controlling the regioselectivity. While n-BuLi and LDA often lead to a mixture of products, the use of lithium diethylamide (LiNEt2) has been shown to dramatically alter the selectivity, potentially by mediating the equilibration between different lithiated intermediates. williams.edu Once the C-5 lithiated species is formed, it serves as a potent nucleophile that can react with a wide array of electrophiles in a process known as electrophilic trapping. nih.gov This allows for the introduction of diverse functional groups specifically at the C-5 position. This two-step sequence of C-5 lithiation followed by electrophilic quench is a cornerstone for building complexity on the oxazole scaffold. williams.edunih.gov
Table 1: Examples of Electrophilic Trapping at the C-5 Position of Lithiated Oxazole Analogues
| Electrophile Class | Specific Electrophile | Product Functional Group | Reference |
|---|---|---|---|
| Carbonyl Compounds | Benzaldehyde | Hydroxymethyl | williams.edu |
| Carbon Dioxide (CO₂) | Carboxylic Acid | clockss.org | |
| Alkyl Halides | 5-bromo-1-pentene | Alkyl | williams.edu |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl | nih.gov |
| Sulfenylating Agents | Dimethyl disulfide | Methylthio | clockss.org |
Selective Substitution Patterns at C-2, C-4, and C-5
The inherent reactivity of the oxazole ring, combined with the electronic influence of its substituents, governs the regioselectivity of various functionalization reactions. The positions C-2, C-4, and C-5 exhibit distinct electronic characteristics. The C-2 position is the most electron-deficient and is susceptible to attack by strong nucleophiles or deprotonation by strong bases. wikipedia.orgpharmaguideline.com The C-5 position is generally the most electron-rich and is the typical site for electrophilic aromatic substitution, especially when electron-donating groups are present on the ring. wikipedia.org The reactivity for electrophilic substitution often follows the order C-4 > C-5 > C-2, although this can be altered by the directing effects of substituents. pharmaguideline.com
In a molecule like this compound, the existing groups dictate the likely sites for further reactions:
C-2 Position : The phenyl group is already in place. In a precursor, a leaving group at C-2 would enable nucleophilic aromatic substitution. wikipedia.org Direct C-H functionalization at the C-2 position is also possible using transition-metal catalysis, often favored in nonpolar solvents.
C-4 Position : The tosyloxy group is a strong electron-withdrawing group and an excellent leaving group. This makes the C-4 position highly susceptible to nucleophilic aromatic substitution, where various nucleophiles could displace the tosylate.
C-5 Position : The methylthio group is an electron-donating group, which would activate this position for electrophilic substitution. However, with the ring already fully substituted in the target compound, this reactivity is more relevant to its precursors. In a 2-phenyl-4-tosyloxazole precursor, the C-5 position would be the primary site for electrophilic attack or lithiation as described previously. williams.eduwikipedia.org
The development of regioselective functionalization methods using tailored metalating agents like TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidyl) has provided general access to 2,4,5-trisubstituted oxazoles by allowing for sequential, controlled introduction of various electrophiles. nih.govfigshare.com
Proposed Reaction Mechanisms and Elucidation of Intermediates
Understanding the reaction mechanisms and the transient species involved in the synthesis and functionalization of oxazoles is fundamental to optimizing reaction conditions and predicting outcomes.
Insights from Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction sequence, thereby providing definitive evidence for proposed mechanisms. researchgate.net While specific isotopic labeling studies on this compound are not documented, the principles of this method can be applied to understand the formation of its core structure.
For example, in the Robinson-Gabriel synthesis, a common route to 2,5-disubstituted oxazoles involving the cyclodehydration of an α-acylamino ketone, ¹⁸O-labeling could be employed. If the carbonyl oxygen of the acyl group is labeled with ¹⁸O, its final position in the oxazole product can be determined. This would confirm whether the ring oxygen atom originates from the acyl group or the ketone carbonyl of the starting material. Similarly, ¹³C and ¹⁵N labeling could be used to track the carbon and nitrogen atoms from the starting materials to the final heterocyclic ring, verifying bond formation and rearrangement steps. Such studies are invaluable for distinguishing between different plausible mechanistic pathways in the biosynthesis and chemical synthesis of oxazole-containing natural products. researchgate.net
Identification and Role of Transient Species in Reaction Pathways
Many reactions that form or functionalize oxazole rings proceed through highly reactive, short-lived intermediates that are not typically isolated. The existence of these transient species is often inferred through trapping experiments, spectroscopic observation under special conditions, or computational modeling.
Several key transient species have been identified in various oxazole syntheses:
Oxazoline (B21484) Intermediates : In the Van Leusen oxazole synthesis, an aldehyde reacts with tosylmethyl isocyanide (TosMIC) to form an oxazoline intermediate. nih.govijpsonline.com This five-membered ring then undergoes elimination of p-toluenesulfinic acid to yield the aromatic oxazole. nih.gov
Acylpyridinium Salts : A modern approach to oxazole synthesis involves the in situ activation of carboxylic acids with a triflylpyridinium reagent. nih.gov This forms a highly reactive acylpyridinium salt intermediate, which is then trapped by an isocyanide derivative, leading to cyclization and formation of the oxazole ring. nih.gov
Nitrile Ylides : Nitrile ylides are highly reactive 1,3-dipoles that are key intermediates in various synthetic routes for assembling N-heterocycles, including oxazoles.
Carbenoid Species : Copper-catalyzed reactions of α-diazoketones with amides are proposed to proceed through an α-phosphonium Cu carbenoid intermediate, which then undergoes a [3+2] annulation/olefination cascade to furnish the oxazole product. organic-chemistry.org
The specific transient species involved in the synthesis of this compound would depend entirely on the chosen synthetic route to assemble the substituted oxazole core.
Mechanistic Aspects of Oxidative Cyclizations
Oxidative cyclization is a prominent strategy for constructing the oxazole ring, often from acyclic precursors like enamides or propargyl amides. nsf.govtandfonline.com These reactions typically employ a metal catalyst (e.g., copper, palladium, rhodium) or a hypervalent iodine reagent as the oxidant to facilitate C-O bond formation and subsequent aromatization. nsf.govnih.govumn.edu
Several mechanistic pathways are proposed for these transformations:
Hypervalent Iodine-Mediated Cyclization : These reactions involve the activation of a substrate, such as an N-allylamide, by the iodine(III) reagent. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated alkene, leading to cyclization. nsf.gov
Copper-Catalyzed Oxidative Cyclization : A common mechanism for the synthesis of 2,5-disubstituted oxazoles from enamides involves the oxidation of the electron-rich enamide by a Cu(II) species. This single-electron transfer (SET) generates an enamide radical cation. This radical intermediate undergoes intramolecular cyclization onto the amide oxygen, followed by further oxidation and deprotonation to yield the aromatic oxazole ring.
Palladium-Catalyzed Oxidative Cyclization : These reactions often involve the cyclization of heteroatom nucleophiles onto unactivated olefins. nih.gov Mechanistic studies using deuterated substrates suggest that the key oxypalladation step can proceed through either a syn or anti pathway depending on the nature of the nucleophile and ligands. nih.gov
The choice of catalyst, oxidant, and solvent system is critical for controlling the efficiency and selectivity of these cyclization reactions.
Table 2: Comparison of Selected Oxidative Cyclization Methods for Oxazole Synthesis
| Method | Catalyst/Reagent | Typical Precursor | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Hypervalent Iodine | PhI(OAc)₂ | N-Allylamide | Activation of olefin by I(III) species | nsf.gov |
| Copper-Catalyzed | Cu(II) salts | Enamide | Single-Electron Transfer (SET) to form radical cation | tandfonline.com |
| Palladium-Catalyzed | Pd(II) salts | Olefin with tethered nucleophile | Oxypalladation (syn or anti) | nih.gov |
| Rhodium-Catalyzed | Rh(II) salts | Iodonium ylide + Nitrile | Generation of nitrilium intermediates | nsf.gov |
Spectroscopic Characterization and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 5-(methylthio)-2-phenyl-4-tosyloxazole, both ¹H and ¹³C NMR spectroscopy are pivotal in confirming its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl and tosyl groups would typically appear in the downfield region, approximately between 7.0 and 8.0 ppm. The methyl protons of the methylthio group are expected to produce a singlet in the upfield region, likely around 2.5 ppm, due to the shielding effect of the adjacent sulfur atom. The methyl protons of the tosyl group would also present as a singlet, typically observed near 2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the phenyl and tosyl aromatic rings are expected to resonate in the 120-150 ppm range. The oxazole (B20620) ring carbons would have characteristic shifts, with C2, C4, and C5 appearing at distinct positions influenced by their heteroatomic neighbors and substituents. The methyl carbon of the methylthio group is predicted to have a chemical shift in the range of 15-20 ppm, while the methyl carbon of the tosyl group would be found at approximately 21 ppm.
Predicted NMR Data for this compound:
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 7.9 - 8.1 | Phenyl Protons (ortho) | ~ 162 | Oxazole C2 |
| ~ 7.3 - 7.8 | Phenyl & Tosyl Protons | ~ 150 | Oxazole C5 |
| ~ 2.5 | S-CH₃ Protons (singlet) | ~ 145 | Tosyl Quaternary C |
| ~ 2.4 | Tosyl-CH₃ Protons (singlet) | ~ 135 | Oxazole C4 |
| ~ 125-131 | Phenyl & Tosyl CH | ||
| ~ 21.5 | Tosyl-CH₃ | ||
| ~ 15.5 | S-CH₃ |
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
The prominent sulfonate group (SO₂) of the tosylate moiety will give rise to strong, characteristic asymmetric and symmetric stretching vibrations, typically observed around 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C=N stretching vibration of the oxazole ring is anticipated to appear in the region of 1600-1650 cm⁻¹. The C-O stretching vibrations of the oxazole ring and the tosylate ester linkage would also be present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 - 3150 | C-H Stretch | Aromatic (Phenyl, Tosyl) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Methyl) |
| 1600 - 1650 | C=N Stretch | Oxazole Ring |
| 1500 - 1600 | C=C Stretch | Aromatic Rings |
| 1370 - 1400 | Asymmetric SO₂ Stretch | Tosylate |
| 1170 - 1190 | Symmetric SO₂ Stretch | Tosylate |
| 1000 - 1250 | C-O Stretch | Oxazole & Tosylate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₇H₁₅NO₄S₂), the molecular weight is 377.44 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 377. The fragmentation of this compound would likely involve cleavage of the tosylate group, leading to a prominent peak corresponding to the tolyl cation (C₇H₇⁺) at m/z 91 and the tosyl radical or its fragments. Another significant fragmentation pathway could be the loss of the entire tosyl group, giving a fragment corresponding to the [5-(methylthio)-2-phenyloxazol-4-yl] cation. Cleavage of the methylthio group could also be observed.
Predicted Mass Spectrometry Fragmentation Data:
| m/z Value | Possible Fragment Ion |
| 377 | [M]⁺ (Molecular Ion) |
| 222 | [M - C₇H₇SO₂]⁺ |
| 155 | [C₇H₇SO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₁₇H₁₅NO₄S₂, the theoretical elemental composition can be calculated.
Theoretical Elemental Analysis Data for C₁₇H₁₅NO₄S₂:
| Element | Theoretical Percentage |
| Carbon (C) | 54.10% |
| Hydrogen (H) | 4.01% |
| Nitrogen (N) | 3.71% |
| Oxygen (O) | 16.95% |
| Sulfur (S) | 17.23% |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and proposed molecular formula of the synthesized compound.
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would expect to reveal the planarity of the oxazole and phenyl rings. The tosyl group would likely be oriented to minimize steric hindrance with the oxazole ring. The analysis would also detail the intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing. Obtaining a single crystal of suitable quality would be the prerequisite for such an analysis.
Theoretical and Computational Chemistry Approaches to 5 Methylthio 2 Phenyl 4 Tosyloxazole
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 5-(Methylthio)-2-phenyl-4-tosyloxazole, these approaches can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can predict a variety of ground-state properties with high accuracy.
A typical DFT study of this molecule would involve geometry optimization to find the lowest energy conformation. The widely used B3LYP functional with a 6-311G(d,p) basis set is a common choice for such calculations on organic molecules containing sulfur and nitrogen. nih.gov The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric interactions.
Furthermore, DFT calculations yield valuable electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted oxazoles, the distribution of these frontier orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. In a DFT study of similar heterocyclic systems, it was found that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. orientjchem.org
Molecular Electrostatic Potential (MEP) maps can also be generated from the electron density calculated by DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen atoms of the tosyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Representative Data from a Hypothetical DFT Calculation on this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These methods are valuable for benchmarking DFT results and for studying systems where DFT may not be as reliable.
Ab initio calculations can provide highly accurate predictions of ionization potentials, electron affinities, and excited state energies. For this compound, these calculations could be used to refine the understanding of its electronic transitions, which is important for predicting its UV-Vis spectrum. A comparative study on a related benzothiazole (B30560) derivative showed that while DFT methods like B3LYP provide excellent results for vibrational frequencies, ab initio methods can offer a more detailed description of the electronic structure. nih.gov
Computational Mechanistic Studies
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.
A key application of computational chemistry to this compound would be the study of its reactions, particularly those involving the tosyloxy group, which is a good leaving group. Transition state theory can be used to calculate activation energies and reaction rates.
For instance, in a nucleophilic substitution reaction where the tosyloxy group is displaced, computational methods can be used to locate the transition state structure. This involves optimizing the geometry to a first-order saddle point on the potential energy surface. The vibrational frequency analysis of this structure would show one imaginary frequency corresponding to the motion along the reaction coordinate. By following the Intrinsic Reaction Coordinate (IRC) from the transition state, the reaction path connecting the reactants and products can be mapped out.
Computational studies on the reactions of thiols have demonstrated the power of these methods in elucidating reaction pathways and the concerted nature of bond formation and cleavage. nih.gov A similar approach could be applied to reactions involving the methylthio group of this compound.
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This model can be used to calculate the free energy of solvation and to study how the solvent stabilizes reactants, products, and transition states.
For a reaction involving a charged intermediate, such as the departure of the tosylate anion, a polar solvent would be expected to stabilize the transition state and accelerate the reaction. Computational studies on related heterocyclic systems have shown that solvent polarity can significantly influence tautomeric equilibria and reaction barriers. researchgate.net
The methylthio group in this compound makes it a potential ligand for transition metals. The interaction between sulfur and gold is of particular interest due to its relevance in nanoscience and catalysis. DFT calculations can provide a detailed understanding of the nature of the gold-sulfur bond.
Studies on the interaction of thiols with gold surfaces have shown that the sulfur atom can form a strong bond with gold atoms. nsf.govroaldhoffmann.com DFT calculations can be used to model the adsorption of this compound on a gold surface or its coordination to a gold nanoparticle. These calculations can determine the preferred binding site, the adsorption energy, and the changes in the electronic structure of both the molecule and the metal upon binding.
The nature of the gold-sulfur bond can be further analyzed using techniques like the Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions. Such studies are crucial for designing and understanding catalytic systems where this molecule could act as a ligand.
Table 2: Key Computational Chemistry Techniques and Their Applications to this compound
| Computational Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Ground-state property calculations | Optimized geometry, HOMO-LUMO energies, MEP |
| Ab Initio Methods (e.g., MP2, CC) | High-accuracy electronic structure | Benchmarking DFT, accurate electronic properties |
| Transition State Theory | Reaction mechanism studies | Activation energies, reaction pathways |
| Polarizable Continuum Model (PCM) | Modeling solvent effects | Influence of solvent on reactivity and stability |
| Natural Bond Orbital (NBO) Analysis | Analysis of chemical bonding | Charge transfer, orbital interactions in ligand-metal systems |
Research on Molecular Dynamics of this compound Remains Undisclosed
An extensive search for theoretical and computational chemistry studies, specifically focusing on the molecular dynamics simulations and conformational landscapes of this compound, has yielded no specific research findings. Currently, there is no publicly available scientific literature detailing the application of these computational methods to this particular chemical compound.
Molecular dynamics simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. By simulating the interactions between atoms, researchers can gain insights into the conformational flexibility, stability, and potential energy landscapes of a molecule. This information is crucial for predicting a compound's physical properties, reactivity, and potential interactions with biological systems.
For this compound, such studies would be invaluable in elucidating the preferred three-dimensional arrangements of its constituent phenyl, tosyl, and methylthio groups. The conformational landscape, which describes the relative energies of different spatial arrangements, is fundamental to understanding its chemical behavior. However, at present, the scientific community has not published any research that specifically applies molecular dynamics simulations to explore these aspects of this compound.
The absence of this data precludes a detailed discussion on its conformational landscapes derived from molecular dynamics simulations. Further research in the field of computational chemistry is required to shed light on the dynamic properties of this compound.
Synthetic Applications and Future Research Directions
5-(Methylthio)-2-phenyl-4-tosyloxazole as a Precursor in Diverse Organic Synthesis
The strategic placement of functional groups on the oxazole (B20620) ring of this compound makes it a versatile precursor for a variety of organic transformations. The tosylate at the C4 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the methylthio group at C5 can be manipulated through oxidation or displacement, offering further avenues for diversification.
Strategic Utility in the Preparation of Highly Substituted Oxazoles
The synthesis of highly substituted oxazoles is of significant interest due to their prevalence in biologically active compounds. numberanalytics.com While direct studies on this compound are limited, the chemistry of related compounds suggests its potential as a key building block. For instance, the related precursor, 4-bis(methylthio)methylene-2-phenyloxazol-5-one, has been effectively used in a two-step synthesis of 2-phenyl-4,5-substituted oxazoles. ijpsonline.comresearchgate.netnih.govfao.org This process involves a nucleophilic ring-opening followed by a copper-catalyzed intramolecular cyclization of the resulting enamide intermediates. researchgate.netfao.org
The tosylate group in this compound is anticipated to be a highly effective leaving group, potentially allowing for direct C-C and C-N bond formation at the C4 position through coupling reactions. This would provide a direct route to a variety of 4-substituted oxazole derivatives.
Design and Synthesis of Novel Heterocyclic Frameworks
The reactivity of the oxazole core and its substituents can be harnessed to construct more complex heterocyclic systems. Research on analogous compounds, such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, has demonstrated its utility as a template for synthesizing novel heterocycles. nih.govacs.org Nucleophilic attack on the oxazolone (B7731731) ring, followed by cyclization, can lead to the formation of various heterocyclic systems. acs.org Similarly, 5-acyl-N-fluoroalkyl-1,2,3-triazoles have been shown to undergo Lewis acid-mediated transformations to yield oxazoles, among other heterocycles, indicating the potential for ring transformations involving oxazole precursors. nih.gov The presence of both a tosylate and a methylthio group on this compound offers multiple reaction sites for intramolecular cyclizations, potentially leading to fused heterocyclic systems.
Exploration of Derivatives in Materials Science
Oxazole-based compounds have been investigated for their applications in materials science, particularly in the development of polymers for optoelectronics. numberanalytics.comontosight.aitandfonline.com The rigid, planar structure and conjugated π-system of the oxazole ring can impart desirable photophysical properties. While specific applications of this compound derivatives in this field are yet to be reported, the core structure is a promising scaffold. The phenyl and methylthio groups can be functionalized to tune the electronic properties and to introduce polymerizable moieties. The synthesis of oxadiazole-based polymers with high thermal stability suggests that related oxazole structures could also yield robust materials.
Unexplored Reactivity and Transformation Pathways
The full reactive potential of this compound remains largely unexplored. The interplay between the tosylate and methylthio groups could lead to novel transformation pathways. For example, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which could then act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions.
Furthermore, the potential for ring-transformation reactions of the oxazole core itself is an area ripe for investigation. Studies on related 3-methylthio-2-aza-3-propeniminium salts have shown their ability to undergo ring transformations to form 1,2,4-oxadiazoles. researchgate.net
Development of Environmentally Benign Synthetic Routes
The increasing demand for sustainable chemical processes necessitates the development of green synthetic methods for valuable intermediates like this compound and its derivatives. ijpsonline.com Current research in heterocyclic chemistry is focused on minimizing hazardous waste and improving energy efficiency. nih.govresearchgate.netbepls.com Methodologies such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of environmentally friendly solvents and catalysts are being explored for the synthesis of oxazole and other heterocyclic compounds. ijpsonline.comijpsonline.comnih.govnih.govmdpi.commdpi.com The van Leusen oxazole synthesis, a well-established method, has been adapted to greener conditions, including the use of ionic liquids and aqueous-alcoholic solvent systems. nih.govmdpi.com These approaches could be adapted for the synthesis of the precursors to this compound.
| Green Chemistry Approach | Potential Application in Oxazole Synthesis | Reference(s) |
| Microwave-Assisted Synthesis | Acceleration of cyclization and substitution reactions. | ijpsonline.comijpsonline.commdpi.com |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates and yields in heterogeneous reactions. | nih.gov |
| Use of Green Solvents | Replacement of hazardous organic solvents with water or ionic liquids. | nih.govnih.gov |
| Recyclable Catalysts | Application of reusable catalysts to minimize waste. | ijpsonline.comijpsonline.com |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, safety, and scalability. acs.orgacs.orgnih.gov These technologies are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netakjournals.comresearchgate.net The synthesis of oxazoles has been successfully demonstrated in continuous flow systems, allowing for rapid optimization and production. acs.orgacs.org An automated flow process for the synthesis of 1,3,4-oxadiazoles, which included in-line extraction and chromatography, highlights the potential for highly integrated and efficient manufacturing of heterocyclic compounds. nih.gov The multi-step synthesis of this compound and its subsequent transformations are well-suited for adaptation to a flow chemistry setup. This would enable precise control over reaction parameters, potentially leading to higher yields and purity, as well as facilitating library synthesis for drug discovery and materials science applications.
| Technology | Advantages for Oxazole Synthesis | Reference(s) |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, ease of scalability. | acs.orgacs.orgnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. | nih.govresearchgate.netakjournals.comresearchgate.net |
| In-line Purification | Integration of reaction and purification steps, reducing manual handling and improving efficiency. | nih.gov |
Emerging Computational and Analytical Techniques in Oxazole Research
The study of oxazole derivatives, including complex structures like this compound, is increasingly reliant on a sophisticated suite of computational and analytical techniques. These methods are crucial for elucidating molecular structures, predicting reactivity, and understanding interactions with biological systems. The synergy between in-silico modeling and advanced spectroscopic analysis accelerates the discovery and development of novel oxazole-based compounds. researchgate.netrsc.org
Computational Modeling in Oxazole Chemistry
Computational chemistry has become an indispensable tool for investigating the electronic structure, stability, and reactivity of oxazole compounds. numberanalytics.com These theoretical approaches provide deep insights that guide synthetic efforts and help in the rational design of molecules with desired properties.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method widely used to predict the properties of oxazole derivatives. numberanalytics.com Theoretical calculations, often using methods like B3LYP with a 6-311G++(d,p) basis set, can accurately predict optimized molecular geometries, including bond lengths and angles. irjweb.comirjweb.com DFT is also employed to calculate a range of chemical reactivity parameters that help in understanding the molecule's behavior. irjweb.comnih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the kinetic stability and chemical reactivity of the oxazole ring system. irjweb.com
| Calculated Parameter | Significance in Oxazole Research | Reference |
|---|---|---|
| Optimized Molecular Geometry | Predicts precise bond lengths, bond angles, and planarity of the oxazole ring and its substituents. | irjweb.comresearchgate.net |
| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | irjweb.comirjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack. | researchgate.net |
| Chemical Reactivity Descriptors | Includes chemical potential, global hardness, and electrophilicity index, which quantify the molecule's reactivity profile. | irjweb.comirjweb.com |
| Vibrational Frequencies (IR/Raman) | Predicts infrared and Raman spectra, aiding in the structural characterization by comparison with experimental data. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For oxazole derivatives, 3D-QSAR models are developed to understand the structural requirements for a specific pharmacological effect, such as the inhibition of enzymes like cyclooxygenase-2 (COX-2) or Sortase A. nih.govnih.govresearchgate.net These models are crucial for optimizing lead compounds and designing new derivatives with enhanced potency. nih.gov
Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand), such as an oxazole derivative, and a macromolecular target, typically a protein or enzyme. ekb.eg It is instrumental in drug design, providing a detailed view of how a molecule binds to a receptor's active site. ekb.egnih.gov Docking studies on oxazole compounds have been used to predict their binding affinity and orientation within the active sites of various enzymes, including those from pathogenic bacteria and those involved in inflammatory processes. nih.govgrowingscience.comresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are vital for the molecule's biological activity. nih.gov
Advanced Analytical Techniques
The definitive characterization of newly synthesized oxazole derivatives relies on a combination of advanced analytical methods. These techniques provide unambiguous proof of structure, purity, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. ipb.pt For oxazole derivatives, 1H, 13C, and 15N NMR spectroscopy are routinely used. iastate.edumdpi.com The chemical shifts and coupling constants of the protons and carbons in the oxazole ring are highly sensitive to the nature and position of substituents. rsc.org Advanced 2D NMR techniques, such as HMBC, are employed to determine the substitution pattern of complex oxazole structures. ipb.pt Solid-state NMR, particularly 13C{14N} RESPDOR experiments, can be used to differentiate between isomers like oxazole and isoxazole (B147169) by identifying carbons directly bonded to nitrogen. iastate.edu
| Atom | Position | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Proton (¹H) | H-2 | ~7.95 | rsc.org |
| H-4 | ~7.09 | rsc.org | |
| H-5 | ~7.69 | rsc.org | |
| Carbon (¹³C) | C-2 | ~150.6 | chemicalbook.com |
| C-4 | ~125.4 | chemicalbook.com | |
| C-5 | ~138.1 | chemicalbook.com |
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of oxazole compounds. researchgate.net The fragmentation patterns observed, typically under electron impact (EI) ionization, provide valuable structural information. clockss.org The cleavage of the oxazole ring and its substituents leads to a characteristic set of fragment ions. clockss.orglibretexts.orgmiamioh.edu For instance, phenyl-substituted oxazoles often show consecutive losses of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula of novel derivatives. nih.gov
Chromatographic and Other Spectroscopic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for the separation and purity assessment of oxazole derivatives. numberanalytics.com These are often coupled with mass spectrometry (GC-MS) for powerful analytical capabilities. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FT-IR) are used to identify characteristic functional groups present in the molecule. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Methylthio)-2-phenyl-4-tosyloxazole, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via condensation of tosylmethyl isocyanide with substituted aldehydes under reflux in methanol or ethanol. A catalytic amount of triethylamine (10 mol%) is typically used to drive the reaction, achieving yields >90% . Key parameters include solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., CHCl₃/petroleum ether) ensures high purity.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Characterization involves:
- FT-IR spectroscopy : Confirmation of thioether (C–S, ~600–700 cm⁻¹) and tosyl (S=O, ~1350–1150 cm⁻¹) groups.
- NMR spectroscopy : H-NMR detects aromatic protons (δ 7.2–8.1 ppm) and methylthio groups (δ 2.5 ppm). C-NMR identifies the tosyl carbon (δ ~145 ppm) and oxazole ring carbons.
- Elemental analysis : Experimental C/H/N/S percentages should match calculated values within ±0.3% .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N₂/Ar) at −20°C. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be performed monthly to detect degradation. Avoid prolonged exposure to acidic/basic conditions to prevent oxazole ring cleavage .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : The methylthio group acts as an electron donor, activating the oxazole ring toward electrophilic substitution (e.g., nitration or halogenation at C-5). For functionalization:
- Halogenation : Use N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce bromine.
- Nitration : Employ HNO₃/H₂SO₄ at 0–5°C to install nitro groups. Monitor regioselectivity via H-NMR .
Q. What strategies can optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
- SAR studies : Replace the phenyl group with fluorinated or heteroaromatic rings (e.g., pyridyl) to enhance lipophilicity and target binding.
- Bioisosteric replacement : Substitute the tosyl group with sulfonamide or phosphonate moieties to modulate solubility and pharmacokinetics.
- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model cell lines .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV. Optimize pose selection via RMSD clustering.
- DFT calculations : Compute electrostatic potential maps (B3LYP/6-31G* basis set) to identify nucleophilic/electrophilic regions. Correlate HOMO-LUMO gaps with experimental redox behavior .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Resolve discrepancies in molecular ion ([M+H]⁺) peaks by comparing experimental vs. theoretical m/z values (tolerance <2 ppm).
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals, particularly overlapping aromatic or methylthio resonances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
